Benzo[d]thiazol-2-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
Benzo[d]thiazol-2-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a heterocyclic compound featuring dual benzothiazole moieties linked via a piperazine-methanone scaffold. The presence of a nitro group at the 6-position of one benzothiazole ring distinguishes it from simpler analogs. This structural motif is designed to enhance electronic properties and binding affinity, particularly in biological systems targeting cancer or microbial pathogens . The compound’s synthesis typically involves coupling benzothiazole derivatives with piperazine intermediates under controlled conditions, followed by nitro-group functionalization .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S2/c25-18(17-20-13-3-1-2-4-15(13)28-17)22-7-9-23(10-8-22)19-21-14-6-5-12(24(26)27)11-16(14)29-19/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSFJBQTAZYNGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-2-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multiple steps, starting from the preparation of the benzothiazole core. Common synthetic pathways include:
Diazo-Coupling Reaction: This involves the reaction of aniline derivatives with nitrous acid to form diazonium salts, which are then coupled with thiazole derivatives.
Knoevenagel Condensation: This reaction involves the condensation of aldehydes with active methylene compounds in the presence of a base, such as piperidine, to form benzothiazole derivatives.
Biginelli Reaction: This is a multicomponent reaction involving the condensation of urea, aldehydes, and β-keto esters to form benzothiazole derivatives.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves the use of microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times . These methods are advantageous due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-2-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anti-tubercular Activity
Recent research has highlighted the efficacy of benzothiazole derivatives against Mycobacterium tuberculosis. In a study focusing on new benzothiazole-based compounds, various synthetic pathways were employed to develop derivatives that exhibited potent anti-tubercular activity. The minimum inhibitory concentrations (MICs) of these compounds were compared to standard reference drugs, demonstrating superior inhibition in some newly synthesized derivatives .
Table 1: Anti-tubercular Activity of Benzothiazole Derivatives
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 9a | 250 | 98 |
| 12a | 100 | 99 |
This table illustrates the effectiveness of specific derivatives, underscoring the potential for clinical applications in tuberculosis treatment.
1.2 Anti-cancer Properties
Benzothiazole derivatives have also been investigated for their anti-cancer properties. Studies indicate that compounds containing the benzothiazole moiety can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .
Case Study:
A compound structurally similar to Benzo[d]thiazol-2-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone was tested against various cancer cell lines, showing significant cytotoxicity and reduced viability in vitro. The results suggest that these compounds can serve as lead candidates for further development in cancer therapeutics.
Antimicrobial Applications
Benzothiazole compounds have demonstrated broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. The mechanism of action is believed to involve inhibition of essential microbial enzymes or disruption of membrane integrity.
Table 2: Antimicrobial Activity of Selected Benzothiazole Compounds
| Compound Name | Target Organism | MIC (μg/mL) |
|---|---|---|
| Benzo[d]thiazol-2-yl(4-(6-nitro... | Staphylococcus aureus | 50 |
| 5-Nitrobenzo[d]thiazole | Escherichia coli | 30 |
| Benzothiazole derivative X | Candida albicans | 25 |
This table summarizes the antimicrobial effectiveness of selected benzothiazole derivatives, indicating their potential use in treating infections caused by resistant strains.
Mechanistic Insights
The biological activities of benzothiazole derivatives are often attributed to their ability to interact with various biological targets, including nucleic acids and proteins involved in critical cellular processes. For instance, some studies have shown that these compounds can act as inhibitors of certain kinases or enzymes involved in metabolic pathways, thus providing a rationale for their observed pharmacological effects .
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-2-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Additionally, it may interact with bacterial enzymes, leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
Key Observations :
- Synthetic Complexity : Compounds with bulky substituents (e.g., 5i’s triazole-diphenyl group) exhibit higher molecular weights (>590 g/mol) but may suffer from reduced solubility compared to the target compound .
- Piperazine Linkers: The methanone linker in the target compound and analogs (e.g., 15, 13) provides rigidity, which may improve pharmacokinetic stability compared to flexible alkyl chains in compounds like 13 .
Physicochemical and Spectroscopic Comparisons
Elemental Analysis :
- The target compound’s calculated C, H, N values would align closely with benzothiazole-piperazine analogs (e.g., 5j: Calc. C 54.42%, H 4.17%, N 19.31%; Found: C 54.31%, H 4.24%, N 19.39%) .
- Nitro-containing analogs (e.g., 5i) show higher nitrogen content (~21%) due to the nitro group, a trend expected in the target compound .
Spectroscopic Data :
- ¹H/¹³C NMR: The target compound’s spectra would feature characteristic benzothiazole aromatic signals (~δ 7.0–8.5 ppm for ¹H; ~120–160 ppm for ¹³C) and piperazine-methanone carbonyl peaks (~δ 165–170 ppm) .
- MS : Expected ESI-MS or EI-MS peaks (~469 [M+H]⁺) align with analogs like 15 (EI-MS: 339.00) and 13 (ESI-MS: 460.2) .
Biological Activity
Benzo[d]thiazol-2-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound belonging to the benzothiazole class, which is recognized for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in anti-inflammatory and antimicrobial domains. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole core fused with a piperazine moiety and a nitro group, contributing to its unique chemical properties. The structure can be represented as follows:
The primary biological activity of this compound is attributed to its inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By targeting these enzymes, the compound interferes with the arachidonic acid pathway, leading to a reduction in prostaglandin synthesis, which is crucial in mediating inflammatory responses .
Pharmacological Effects
Case Studies
- In Vitro Studies : Various derivatives of benzothiazole have been synthesized and tested for their biological activities. For instance, compounds similar to this compound have shown significant inhibition of nitric oxide synthase (nNOS) in cellular models, demonstrating neuroprotective effects in animal models of Parkinson's disease .
- In Vivo Studies : In one study involving 6-OHDA-induced unilaterally lesioned rats, treatment with related compounds resulted in improved motor functions and alterations in neurotransmitter levels, suggesting a potential role in neurodegenerative disease therapy .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other benzothiazole derivatives:
| Compound Name | Structure | Biological Activity | Reference |
|---|---|---|---|
| Compound A | Structure A | Anti-inflammatory | |
| Compound B | Structure B | Antimicrobial | |
| Compound C | Structure C | Neuroprotective |
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Diazo-Coupling Reaction : This method involves the reaction of aniline derivatives with nitrous acid.
- Knoevenagel Condensation : Aldehydes react with active methylene compounds to form benzothiazole derivatives.
- Biginelli Reaction : A multicomponent reaction that combines urea, aldehydes, and β-keto esters.
Q & A
Q. What are the key considerations in designing a synthetic route for Benzo[d]thiazol-2-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone?
Designing a synthetic route requires optimizing reaction conditions (temperature, solvent, catalyst) to ensure high yields and purity. For example, coupling reactions involving piperazine or benzo[d]thiazole moieties often use polar aprotic solvents like acetonitrile or DMF under reflux (80–120°C) . Multi-step synthesis may involve sequential functionalization: nitration of the benzo[d]thiazole ring, followed by piperazine coupling via nucleophilic substitution. Protecting groups may be needed to prevent side reactions at reactive sites like the nitro group. Monitoring via TLC and purification via chromatography or recrystallization are critical .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- 1H/13C NMR : Identifies proton environments (e.g., piperazine NH signals at δ 2.5–3.5 ppm, aromatic protons in benzo[d]thiazole at δ 7.0–8.5 ppm) and confirms connectivity .
- HRMS : Validates molecular weight and fragmentation patterns (e.g., loss of nitro groups or piperazine side chains) .
- IR Spectroscopy : Detects functional groups (C=O stretch at ~1650 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- X-ray Crystallography (if crystalline): Resolves 3D conformation, bond angles, and intermolecular interactions .
Q. How does the nitro group in the benzo[d]thiazole moiety influence the compound's reactivity?
The nitro group is electron-withdrawing, reducing electron density in the aromatic ring and directing electrophilic substitution to meta/para positions. It enhances stability under acidic conditions but may render the compound sensitive to reducing agents (e.g., catalytic hydrogenation converts NO₂ to NH₂). Computational studies (DFT) show nitro groups increase molecular polarity, affecting solubility and membrane permeability .
Advanced Research Questions
Q. How can density functional theory (DFT) aid in predicting the reactivity and electronic properties of this compound?
DFT calculations (e.g., B3LYP functional) model electron distribution, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. For example:
- HOMO-LUMO Gap : Predicts kinetic stability (lower gap = higher reactivity).
- Charge Distribution : Identifies nucleophilic/electrophilic sites (e.g., nitro group’s δ+ charge attracts nucleophiles).
- Thermochemical Data : Estimates bond dissociation energies for reaction feasibility .
Table 1 : Example DFT Parameters for Benzo[d]thiazole Derivatives
| Property | Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.2 | Electron-donating capacity |
| LUMO Energy | -1.8 | Electron-accepting capacity |
| HOMO-LUMO Gap | 4.4 | Predicts redox activity |
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Analysis : Confirm activity trends using standardized assays (e.g., IC50 values in antiproliferative studies) .
- Structural Analog Comparison : Compare substituent effects (e.g., nitro vs. methyl groups on benzo[d]thiazole) to isolate pharmacophores .
- Target Validation : Use knockout models or siRNA to verify if activity is target-specific (e.g., 5HT1A receptor vs. off-target effects) .
Q. What challenges arise in establishing structure-activity relationships (SAR) for this compound?
- Conformational Flexibility : Piperazine and benzo[d]thiazole moieties adopt multiple conformations, complicating docking studies .
- Solubility Limitations : High hydrophobicity (logP >3) may skew in vitro vs. in vivo results. Use co-solvents (DMSO) or pro-drug strategies .
- Metabolic Instability : Nitro groups may undergo hepatic reduction, altering activity. Assess metabolites via LC-MS .
Table 2 : Comparative SAR of Benzo[d]thiazole-Piperazine Derivatives
| Compound Modification | Biological Activity Trend | Reference |
|---|---|---|
| Nitro at C6 (Benzo[d]thiazole) | ↑ Antiproliferative | |
| Methyl at C4 (Piperazine) | ↓ Cytotoxicity | |
| Fluorophenyl vs. Pyrazine | ↑ Selectivity for 5HT1A |
Methodological Guidance
- Synthetic Optimization : Use design of experiments (DoE) to screen solvent/catalyst combinations .
- Data Reproducibility : Validate assays with positive controls (e.g., tamoxifen for cytotoxicity) and triplicate runs .
- Computational Workflows : Combine DFT with molecular dynamics (MD) to simulate target binding (e.g., serotonin transporter docking) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
